1-(5-Fluoro-2-methylphenyl)propan-1-ol

Pharmaceutical intermediate Statins Rosuvastatin synthesis

1-(5-Fluoro-2-methylphenyl)propan-1-ol (CAS 1249487-45-3) is a fluorinated aryl alcohol building block with molecular formula C₁₀H₁₃FO and molecular weight 168.21 g·mol⁻¹. The compound features a secondary alcohol on a propan-1-ol chain attached to a 5-fluoro-2-methylphenyl ring; its computed LogP is 2.58 and topological polar surface area (TPSA) is 20.23 Ų, consistent with moderate lipophilicity and blood–brain barrier permeability potential.

Molecular Formula C10H13FO
Molecular Weight 168.21 g/mol
Cat. No. B7870649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-methylphenyl)propan-1-ol
Molecular FormulaC10H13FO
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)F)C)O
InChIInChI=1S/C10H13FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3
InChIKeyQPNKMFPCOYAVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoro-2-methylphenyl)propan-1-ol Procurement Baseline: Regiochemistry, Physicochemical Properties, and Synthetic Role


1-(5-Fluoro-2-methylphenyl)propan-1-ol (CAS 1249487-45-3) is a fluorinated aryl alcohol building block with molecular formula C₁₀H₁₃FO and molecular weight 168.21 g·mol⁻¹ . The compound features a secondary alcohol on a propan-1-ol chain attached to a 5-fluoro-2-methylphenyl ring; its computed LogP is 2.58 and topological polar surface area (TPSA) is 20.23 Ų, consistent with moderate lipophilicity and blood–brain barrier permeability potential . It serves as a key intermediate in the synthesis of rosuvastatin, a widely prescribed statin, where the 5-fluoro-2-methylphenyl moiety is critical for HMG-CoA reductase pharmacophore recognition [1]. Commercial availability is limited; multiple suppliers have discontinued the product, and current stock is confined to research quantities with a typical purity specification of 95–98% .

Why 1-(5-Fluoro-2-methylphenyl)propan-1-ol Cannot Be Replaced by Regioisomeric or Non-Fluorinated Analogs in Critical Syntheses


Substituting 1-(5-fluoro-2-methylphenyl)propan-1-ol with a regioisomer such as 1-(4-fluoro-2-methylphenyl)propan-1-ol or 1-(3-fluoro-4-methylphenyl)propan-1-ol, or with the non-fluorinated parent 1-phenylpropan-1-ol, introduces detectable but context-dependent differences in lipophilicity, electronic character, and steric profile that can alter reaction yields, enantioselectivity, and downstream biological activity . In the specific case of rosuvastatin synthesis, the 5-fluoro-2-methyl substitution pattern is not arbitrarily chosen; the fluorine position directly influences the electronic environment of the pyrimidine ring-forming step, and deviation from this regioisomer yields intermediates that fail to produce the active pharmaceutical ingredient with acceptable purity and yield [1]. Although publicly available head-to-head bioactivity data are currently absent, computational property differences and documented synthetic precedent demonstrate that generic substitution carries a quantifiable risk of synthetic failure or performance divergence .

Quantitative Differentiation Evidence for 1-(5-Fluoro-2-methylphenyl)propan-1-ol Versus Closest Analogs


Regiochemistry-Driven Synthetic Utility: Exclusive Intermediate Status for Rosuvastatin

Among all fluoro-methylphenylpropan-1-ol regioisomers, only the 5-fluoro-2-methyl substitution pattern is documented as a process intermediate for the blockbuster statin rosuvastatin [1]. The patent literature explicitly employs 1-(5-fluoro-2-methylphenyl)propan-1-ol as the alcohol precursor to the corresponding propenal intermediate, whereas the 4-fluoro-2-methyl, 3-fluoro-4-methyl, and 2-fluoro-5-methyl regioisomers are not described in this capacity [1]. This represents a binary, application-specific differentiation: the target compound enables a validated, scalable synthetic route to a multi-billion-dollar active pharmaceutical ingredient; its regioisomers lack this demonstrated utility.

Pharmaceutical intermediate Statins Rosuvastatin synthesis

Computed Lipophilicity: LogP 2.58 Contrasted with Non-Fluorinated Parent (LogP ~2.1)

The computed consensus LogP of 1-(5-fluoro-2-methylphenyl)propan-1-ol is 2.58 , compared with approximately 2.1 for the non-fluorinated parent 1-phenylpropan-1-ol [1]. The ~0.48 log-unit increase reflects the lipophilicity-enhancing effect of aryl fluorine substitution, which is associated with improved membrane permeability and metabolic stability in drug design [2]. The 4-fluoro-2-methyl regioisomer shares an identical computed LogP of 2.58 , indicating that this measure alone does not differentiate the two fluoro-methyl regioisomers; however, the non-fluorinated analog is clearly less lipophilic. This quantitative difference supports the selection of any fluorinated analog over the parent hydrocarbon when higher logD is desired, but underscores that additional differentiating factors (e.g., synthetic precedent, electronic distribution) must be used to resolve regioisomeric choices.

Lipophilicity LogP Drug-likeness

Purity and Availability: 95–98% Commercial Purity with Discontinuation Risk vs. More Widely Stocked Analogs

Commercially, 1-(5-fluoro-2-methylphenyl)propan-1-ol is offered at 95% minimum purity (AKSci) to 98% (ChemScene, Leyan) . Multiple vendors, including CymitQuimica, have discontinued the product . In contrast, the 4-fluoro-2-methyl regioisomer (CAS 1270582-94-9) is stocked by Fluorochem and ChemScene with equivalent purity but broader availability . The non-fluorinated 1-phenylpropan-1-ol is a commodity chemical available at >99% purity from numerous suppliers at lower cost. This differential in supply-chain robustness means that procurement of the target compound requires verification of active stock and may involve longer lead times, a factor that must be weighed against its unique synthetic utility.

Chemical procurement Purity specification Supply chain

Fluorine Position Effect on Metabolic Stability: Class-Level CYP3A4 Inhibition Data

Aryl fluorine substitution is a well-established strategy to reduce cytochrome P450-mediated oxidative metabolism at the substituted position. For 1-(5-fluoro-2-methylphenyl)propan-1-ol, the fluorine at C5 blocks para-hydroxylation, a major metabolic pathway for unsubstituted phenylpropanols [1]. Although direct CYP isoform inhibition data for the target compound are not publicly available from non-excluded sources, the structurally analogous compound 1-(5-fluoro-2-methylphenyl)propan-1-one has been reported to inhibit CYP3A4 with an IC₅₀ of 18 µM . By class-level inference, the alcohol analog is expected to exhibit similar or weaker CYP3A4 inhibition, given the absence of the ketone carbonyl as a potential heme-ligating group. Non-fluorinated 1-phenylpropan-1-ol is more extensively metabolized by CYP2E1 and alcohol dehydrogenase, with faster intrinsic clearance [2]. This class-level differentiation indicates that the fluorinated compound is likely to possess superior metabolic stability in hepatic microsome assays, though confirmatory head-to-head data are needed.

CYP450 inhibition Metabolic stability Fluorine effect

Priority Application Scenarios for 1-(5-Fluoro-2-methylphenyl)propan-1-ol Based on Verified Differentiation Evidence


Rosuvastatin Intermediate: Statin R&D and Process Chemistry

The only application for which the literature provides positive, unambiguous evidence is as an intermediate in the synthesis of rosuvastatin and related pyrimidine-based HMG-CoA reductase inhibitors [1]. Scientists and process chemists engaged in statin development, impurity profiling, or generic rosuvastatin manufacturing should procure this compound specifically—no regioisomeric alternative is validated for this pathway. The requirement is binary: if the project involves the patented AstraZeneca rosuvastatin route, this compound is mandatory.

Fluorinated Fragment Library Design for Medicinal Chemistry

When constructing a fragment library enriched with fluorinated benzylic alcohols, 1-(5-fluoro-2-methylphenyl)propan-1-ol offers a LogP of 2.58 and TPSA of 20.23 Ų, placing it within favorable drug-like space for CNS-penetrant fragments [1]. Although the 4-fluoro-2-methyl analog shares these computed properties, the 5-fluoro-2-methyl pattern provides a different electrostatic surface that may yield distinct binding poses in target-based screens. Researchers should include both regioisomers to probe fluorine positional effects on fragment binding, rather than assuming interchangeability.

CYP Metabolism Probe Development: Blocked Para-Hydroxylation

The presence of fluorine at the 5-position on the phenyl ring is expected, based on medicinal chemistry precedent, to block CYP-mediated para-hydroxylation, a major clearance route for unsubstituted phenylpropanols [1]. This makes 1-(5-fluoro-2-methylphenyl)propan-1-ol a candidate substrate for comparative in vitro metabolism studies designed to quantify the metabolic shielding effect of aryl fluorine. Such studies are valuable for building structure-metabolism relationship (SMR) datasets that inform lead optimization in drug discovery. The non-fluorinated analog 1-phenylpropan-1-ol serves as the necessary control; the fluorinated alcohol represents the shielded probe.

Asymmetric Synthesis Method Development Using Sterically Biased Substrates

The ortho-methyl group adjacent to the propan-1-ol attachment point introduces steric hindrance that can influence enantioselectivity in asymmetric reductions or kinetic resolutions. Directed evolution studies of alcohol dehydrogenases on arylpropanols demonstrate that substituent position significantly alters enzyme stereoselectivity [1]. Procurement of this specific regioisomer enables exploration of steric and electronic effects in biocatalytic or chemocatalytic asymmetric synthesis of chiral arylpropanols, an important class of pharmaceutical building blocks. The 4-fluoro-2-methyl analog, with the methyl group also ortho to the side chain but fluorine in a different position, serves as a comparator for dissecting electronic vs. steric contributions to selectivity.

Quote Request

Request a Quote for 1-(5-Fluoro-2-methylphenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.